molecular formula C7H4ClF3S B1300811 4-Chlorophenyl trifluoromethyl sulfide CAS No. 407-16-9

4-Chlorophenyl trifluoromethyl sulfide

Cat. No. B1300811
CAS RN: 407-16-9
M. Wt: 212.62 g/mol
InChI Key: ATFBQTUDGRJCNB-UHFFFAOYSA-N
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Description

4-Chlorophenyl trifluoromethyl sulfide is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. The compound is related to other chlorophenyl sulfides and sulfones, which have been studied for their synthesis, molecular structure, and potential applications in environmental analysis and materials science.

Synthesis Analysis

The synthesis of related compounds such as tri- and difluoromethylsilanes has been reported using magnesium metal-mediated reductive tri- and difluoromethylation of chlorosilanes with trifluoromethyl sulfides, sulfoxides, and sulfones . Additionally, polychlorinated diphenyl sulfides, which are structurally related to 4-chlorophenyl trifluoromethyl sulfide, have been prepared through chlorination of diphenyl sulfide and Friedel-Crafts-type reactions . These methods provide insights into potential synthetic routes for 4-chlorophenyl trifluoromethyl sulfide and its derivatives.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-chlorophenyl trifluoromethyl sulfide has been determined using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was elucidated, revealing the orientation of molecules and the crystal architecture formed by paired associates . Such studies are crucial for understanding the molecular geometry and electronic structure of 4-chlorophenyl trifluoromethyl sulfide.

Chemical Reactions Analysis

Chemical reactions involving chlorophenyl sulfides include polyfluorination reactions with migration of the arylthio group and free radical addition reactions to synthesize cyclic sulfanes with fluorinated side groups . These reactions demonstrate the reactivity of chlorophenyl sulfides and their potential to form various functionalized products, which could be applicable to 4-chlorophenyl trifluoromethyl sulfide as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorophenyl trifluoromethyl sulfide can be inferred from studies on similar compounds. For example, bis(4-chlorophenyl)sulfone exhibits structural and dynamical features that are influenced by Van der Waals forces and dipolar moment interactions . The presence of chlorine and fluorine atoms in these compounds suggests that they may have unique electronic properties and reactivity patterns, which are important for their potential applications in various fields.

Scientific Research Applications

Synthesis of Sulfur-Containing Organic Compounds

4-Chlorophenyl trifluoromethyl sulfide is involved in the synthesis of various sulfur-containing organic compounds. Markitanov et al. (2019) synthesized new 4-(trifluoromethyl)tetrahydrothiophenes using thiocarbonyl ylide generated from chloromethyl trimethylsilylmethyl sulfide, showcasing the role of similar sulfur compounds in organic synthesis (Markitanov et al., 2019).

Preparation of Specific Sulfide Compounds

McWilliams et al. (2003) detailed the preparation of n-Butyl 4-Chlorophenyl Sulfide, demonstrating the methodologies to synthesize specific sulfide compounds, which can be related to the utilization of 4-Chlorophenyl trifluoromethyl sulfide in similar processes (McWilliams et al., 2003).

Environmental Impact Studies

Buser (1995) investigated Tris(4-chlorophenyl)methane and its metabolites, which are related to the broader chemical family of chlorophenyl sulfides, to understand their environmental impact and origins (Buser, 1995).

Photochemistry Research

The study of photochemical reactions of similar sulfonium salts by Dektar and Hacker (1990) may provide insights into the photochemical behavior of 4-Chlorophenyl trifluoromethyl sulfide (Dektar & Hacker, 1990).

Chemical Transformations and Reactions

Research by Ayuba et al. (2003) on the polyfluorination of aryl alkyl sulfides highlights the transformations these compounds can undergo, which is relevant for understanding the reactivity of 4-Chlorophenyl trifluoromethyl sulfide (Ayuba et al., 2003).

Electrocatalysis and Oxidation Reactions

Sousa et al. (2013) explored the use of oxo-rhenium complexes in catalyzing oxidation reactions. The by-products of these reactions, such as bis(4-chlorophenyl) sulfide, demonstrate the potential role of chlorophenyl sulfides in catalysis (Sousa et al., 2013).

properties

IUPAC Name

1-chloro-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFBQTUDGRJCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352857
Record name 1-Chloro-4-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl trifluoromethyl sulfide

CAS RN

407-16-9
Record name 1-Chloro-4-[(trifluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example illustrates the preparation of several types of perfluoroalkylsulfonylphenyl ethers. Each of these illustrated ethers are produced in (a)-(e), below. Unless otherwise indicated, the reactions described below are performed in a 250 mL, 3-necked flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet tube, and a stopper. These illustrations utilize a starting material of 1-chloro-4-(trifluoromethylsulfonyl)benzene which may be prepared as described below. First, 1-chloro-4-trifluoromethylthiobenzene is prepared as follows: ##STR11## A mixture was formed in the flask from the following materials: 73 grams (g) of 4-chlorothiophenol, 400 milliliters (mL) of dimethyl formamide (DMF), and 70 g of potassium carbonate (K2CO3). This mixture was stirred at 60° C. for one hour and cooled to ice water bath temperatures (between about 0° C. and about 5° C.) and 100 g of bromotrifluoromethane (BrCF3) was bubbled into the mixture for two hours. The mixture was then stirred for two hours while warming to room temperature (about 23° C.) and then poured into 300 mL of water with stirring to form a product. The product was extracted with 300 mL of methylene chloride, separated, and washed with 250 mL of water. The product-containing, methylene chloride phase was separated and then dried by passing it through sodium sulfate. Low boiling point (up to 100° C., unless stated otherwise) components of the product phase ("low boilers") were then distilled off under reduced pressure (about 0.5 mm Hg) and the remaining product was then distilled over a short distillation column under reduced pressure to produce an 80% yield of an oily product. The identity of the product was confirmed by gas chromatography-mass spectroscopy (GC-MS) spectra to be 1-chloro-4-trifluoromethylthiobenzene.
Quantity
0 (± 1) mol
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73 g
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70 g
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100 g
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Harsányi, E Dorko, A Csapo, T Bakó, C Peltz… - Journal of Fluorine …, 2011 - Elsevier
Various aryl-, heteroaryl-, and alkyl mercaptanes (RSH, 1a–r) were treated with a slight excess of NaH suspended in DMF to make the appropriate sodium thiolates (RSNa), which then …
Number of citations: 59 www.sciencedirect.com
CF Bernasconi, KA Howard - Journal of the American Chemical …, 1982 - ACS Publications
Rateand equilibrium constants of formation of spiro Meisenheimer complexes derived froml-(2-hydroxyeth-oxy)-2, 6-dinitro-4-X-benzenes in aqueous solution are compared with those …
Number of citations: 1 pubs.acs.org

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